(4-Chlorophenyl)(3,5-difluorophenyl)methanol
Overview
Description
(4-Chlorophenyl)(3,5-difluorophenyl)methanol is an organic compound with the molecular formula C₁₃H₉ClF₂O It is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3,5-difluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (4-Chlorophenyl)(3,5-difluorophenyl)ketone.
Reduction: (4-Chlorophenyl)(3,5-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Chlorophenyl)(3,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3,5-difluorophenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic rings and hydroxyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(3,5-difluorophenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(4-Chlorophenyl)(3,5-difluorophenyl)methane: Similar structure but without the hydroxyl group.
(4-Chlorophenyl)(3,5-difluorophenyl)ethanol: Similar structure but with an additional carbon in the alcohol chain.
Uniqueness
(4-Chlorophenyl)(3,5-difluorophenyl)methanol is unique due to the presence of both a chlorophenyl and a difluorophenyl group, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-difluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYWFRZYKPTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250246 | |
Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-38-1 | |
Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844683-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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